molecular formula C10H10F3N3 B13151365 2-(5-(Trifluoromethyl)-1H-indazol-3-yl)ethanamine

2-(5-(Trifluoromethyl)-1H-indazol-3-yl)ethanamine

Katalognummer: B13151365
Molekulargewicht: 229.20 g/mol
InChI-Schlüssel: OJQVZILNLSXRSS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5-(Trifluoromethyl)-1H-indazol-3-yl)ethanamine is a compound that belongs to the class of indazoles, which are heterocyclic aromatic organic compounds. The presence of the trifluoromethyl group in its structure imparts unique chemical properties, making it a compound of interest in various fields of scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(Trifluoromethyl)-1H-indazol-3-yl)ethanamine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the Suzuki–Miyaura coupling reaction is often employed, which involves the use of boron reagents and palladium catalysts . The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-(Trifluoromethyl)-1H-indazol-3-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

2-(5-(Trifluoromethyl)-1H-indazol-3-yl)ethanamine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(5-(Trifluoromethyl)-1H-indazol-3-yl)ethanamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Trifluoromethyl group-containing compounds: Such as trifluoromethane and trifluoroacetic acid.

    Indazole derivatives: Including other substituted indazoles with different functional groups.

Uniqueness

2-(5-(Trifluoromethyl)-1H-indazol-3-yl)ethanamine is unique due to the presence of both the indazole ring and the trifluoromethyl group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C10H10F3N3

Molekulargewicht

229.20 g/mol

IUPAC-Name

2-[5-(trifluoromethyl)-2H-indazol-3-yl]ethanamine

InChI

InChI=1S/C10H10F3N3/c11-10(12,13)6-1-2-8-7(5-6)9(3-4-14)16-15-8/h1-2,5H,3-4,14H2,(H,15,16)

InChI-Schlüssel

OJQVZILNLSXRSS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=NNC(=C2C=C1C(F)(F)F)CCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.